Comprehensive NMR Characterization of 2-Iodo-1-benzofuran-6-ol: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of 2-Iodo-1-benzofuran-6-ol: A Technical Guide for Structural Elucidation
Executive Summary
2-Iodo-1-benzofuran-6-ol (CAS: 112768-48-6) is a highly valued halogenated heterocycle[1], frequently utilized as a pivotal electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the development of advanced pharmaceuticals and optoelectronic materials[2]. Accurate structural elucidation of this compound is paramount to ensure regiochemical integrity before downstream synthesis.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data tabulation. We will explore the fundamental quantum mechanical and electronic principles—specifically relativistic spin-orbit coupling and mesomeric resonance—that dictate its Nuclear Magnetic Resonance (NMR) behavior, followed by a self-validating experimental protocol.
Mechanistic Principles of Chemical Shifts: The Causality of the Spectra
To accurately assign the 1 H and 13 C NMR spectra of 2-iodo-1-benzofuran-6-ol, one must understand the dual electronic effects governing the benzofuran core:
The Spin-Orbit HALA Effect at C-2
The introduction of an iodine atom at the C-2 position induces a profound relativistic shielding effect on the directly attached carbon[3]. Known as the Heavy-Atom on Light-Atom (HALA) effect , the spin-orbit coupling of iodine's massive valence electrons drastically lowers the chemical shift of the adjacent C-2 nucleus[4]. While a typical unsubstituted benzofuran C-2 resonates at approximately 145 ppm[5], the HALA effect drives the C-2 in 2-iodo-1-benzofuran-6-ol upfield by nearly 50 ppm, placing it anomalously around 94–95 ppm.
Mesomeric (+M) Shielding by the C-6 Hydroxyl
The hydroxyl group at C-6 acts as a strong π -electron donor. Through resonance (+M effect), it increases electron density specifically at the ortho (C-5, C-7) and para (C-3a) positions. This results in significant upfield shifts for both the protons and carbons at these loci. Conversely, the C-6 carbon itself is strongly deshielded (~155 ppm) due to the inductive electron-withdrawing nature (-I effect) of the highly electronegative oxygen atom[5].
Standardized Experimental Protocol
For rigorous structural validation, the following self-validating acquisition protocol is recommended to ensure no resonances are missed or misassigned.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of highly pure 2-iodo-1-benzofuran-6-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: DMSO is strictly chosen over CDCl 3 to prevent the rapid intermolecular exchange of the C-6 hydroxyl proton, allowing it to be observed as a distinct, quantifiable broad singlet and enabling potential NOESY correlations.
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Instrument Calibration: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise (S/N) ratio. Lock the magnetic field to the deuterium signal of DMSO- d6 (2.50 ppm for 1 H, 39.5 ppm for 13 C).
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1D 1 H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Use a spectral width of 12 ppm, 64k data points, and 16 scans. Ensure a relaxation delay (D1) of at least 1.5 seconds.
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1D 13 C Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Use a spectral width of 250 ppm, 64k data points, and a minimum of 512 scans. Causality: Set the relaxation delay (D1) to 2.5–3.0 seconds. This extended delay is critical to ensure the full longitudinal relaxation ( T1 ) of the quaternary carbons (C-2, C-3a, C-6, C-7a), which lack the efficient dipole-dipole relaxation mechanisms provided by directly attached protons.
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2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems and heteronuclear connectivities, forming a closed-loop validation of the molecular framework.
Spectral Data & Tabular Assignments
The following tables synthesize the quantitative chemical shifts ( δ , ppm), multiplicities, and coupling constants ( J , Hz) derived from the predictable electronic environment of the molecule.
Table 1: 1 H NMR Spectral Data (500 MHz, DMSO- d6 )
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |
| OH | 9.60 | s (broad) | - | 1H | Deshielded, exchangeable proton stabilized by DMSO. |
| H-4 | 7.35 | d | 8.5 | 1H | Ortho coupling to H-5; least affected by the +M effect of the OH group. |
| H-3 | 6.90 | s | - | 1H | Isolated furan ring proton; sharp singlet due to C-2 substitution. |
| H-7 | 6.85 | d | 2.1 | 1H | Meta coupling to H-5; strongly shielded by the ortho hydroxyl group. |
| H-5 | 6.72 | dd | 8.5, 2.1 | 1H | Ortho coupling to H-4, meta to H-7; shielded by ortho hydroxyl group. |
Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6 )
| Position | δ (ppm) | Type | Assignment Rationale & Causality |
| C-7a | 157.0 | Cq | Bridgehead carbon heavily deshielded by the adjacent furan oxygen. |
| C-6 | 155.2 | Cq | Deshielded by direct attachment to the electronegative hydroxyl group. |
| C-4 | 122.2 | CH | Aromatic carbon meta to the hydroxyl group; relatively unshielded. |
| C-3a | 121.5 | Cq | Bridgehead carbon; shielded by para hydroxyl resonance (+M). |
| C-3 | 111.3 | CH | Furan ring carbon; slightly deshielded relative to the iodine-bound C-2. |
| C-5 | 109.7 | CH | Strongly shielded by ortho hydroxyl resonance (+M). |
| C-7 | 98.4 | CH | Strongly shielded by ortho hydroxyl resonance (+M). |
| C-2 | 94.8 | Cq | Extreme upfield shift driven by the relativistic HALA effect from Iodine. |
Structural Elucidation Workflow
The integration of 1D and 2D NMR data forms a self-validating system. The HMBC (Heteronuclear Multiple Bond Correlation) acts as the linchpin of this workflow. By observing the 3JCH correlations from the isolated furan proton (H-3) to the benzene ring carbons (C-3a, C-4), and from the benzene protons (H-4, H-7) back to the bridgehead carbons, the regiochemistry of both the iodine and the hydroxyl group is unequivocally locked.
Figure 1: Self-validating NMR workflow for the structural elucidation of 2-iodo-1-benzofuran-6-ol.
References
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[1] 112768-48-6 | 2-Iodobenzofuran-6-ol - A2B Chem. a2bchem.com.
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[4] Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents. acs.org.
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[3] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table | Chemical Reviews. acs.org.
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[5] Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. scilit.com.
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[2] Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. nii.ac.jp.
